Clomipramine-13C,d3 (hydrochloride)

LC-MS/MS method validation matrix effect compensation stable isotope internal standard design

Matrix effects and isotopic cross-talk compromise clomipramine quantification in LC-MS/MS workflows. Clomipramine-13C,d3 HCl solves this as a dual-labeled SIL-IS: • +4 Da mass shift prevents isotopic interference • Exact chromatographic co-elution ensures consistent ion suppression compensation • ≥98% purity, CRM-grade for regulatory compliance. Bulk quantities available for ANDA submissions and clinical TDM.

Molecular Formula C19H24Cl2N2
Molecular Weight 355.3 g/mol
Cat. No. B12405904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClomipramine-13C,d3 (hydrochloride)
Molecular FormulaC19H24Cl2N2
Molecular Weight355.3 g/mol
Structural Identifiers
SMILESCN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl
InChIInChI=1S/C19H23ClN2.ClH/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3;1H/i1+1D3;
InChIKeyWIMWMKZEIBHDTH-SPZGMPHYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clomipramine-13C,d3 HCl Overview


Clomipramine-13C,d3 (hydrochloride) is a stable isotope-labeled analog of the tricyclic antidepressant clomipramine hydrochloride . It incorporates both a single carbon-13 (13C) atom and three deuterium (D3) atoms into the molecular structure, serving as a dual-labeled internal standard (SIL-IS) for quantitative bioanalysis via LC-MS/MS, GC-MS, and NMR . Clomipramine hydrochloride, the unlabeled parent compound, is a potent serotonin reuptake blocker (IC50 = 1.5 nM) used clinically for obsessive-compulsive disorder and major depression . The 13C,d3-labeled derivative provides near-identical physicochemical properties to the unlabeled analyte, enabling precise compensation for matrix effects, extraction recovery variability, and ionization fluctuations during quantitative assays in complex biological matrices including plasma, serum, and urine .

Clomipramine-13C,d3 HCl vs. Alternative Internal Standards


Substituting a SIL-IS with a structural analog or even a deuterium-only (D3) labeled standard introduces quantifiable risks to assay accuracy in LC-MS/MS workflows. Deuterium-labeled internal standards exhibit isotope effects that cause chromatographic retention time shifts relative to the unlabeled analyte, with differences of 0.02–0.05 minutes sufficient to produce differential matrix effects and compromised ion suppression compensation [1][2]. 13C labeling eliminates this retention time discrepancy, while 13C,d3 dual-labeling provides a mass shift of +4 Da from the unlabeled analyte, exceeding the minimum 3–4 Da separation recommended to prevent isotopic cross-talk interference [3]. Furthermore, clomipramine undergoes extensive first-pass hepatic metabolism (up to 50%) and in-source interconversion with its active metabolite N-desmethyl clomipramine, phenomena that require an internal standard capable of tracking both parent and metabolite without introducing artifactual signal contributions [4][5]. The 13C,d3 dual-labeled configuration ensures chromatographic co-elution with unlabeled clomipramine while maintaining sufficient mass separation for selective MRM detection .

Evidence for Clomipramine-13C,d3 HCl


13C Labeling for Superior Co-Elution

Deuterium-only labeled internal standards (e.g., clomipramine-D3) exhibit a measurable chromatographic retention time shift (Δt ≈ 0.02–0.05 minutes) relative to unlabeled clomipramine due to the deuterium isotope effect, a difference documented across multiple therapeutic drug classes in reversed-phase LC-MS/MS [1]. This shift, while small, is sufficient to subject the deuterated IS and the unlabeled analyte to different regions of the solvent gradient where matrix components (phospholipids, salts) differentially suppress ionization. A landmark study of carvedilol enantiomers demonstrated that a deuterium-induced retention time difference altered the analyte-to-IS peak area ratio and method accuracy [1]. In contrast, 13C labeling produces no measurable retention time shift because the isotopic substitution occurs on the carbon backbone rather than altering hydrogen bonding dynamics with the stationary phase [2][3]. Clomipramine-13C,d3 hydrochloride, incorporating a 13C atom, co-elutes precisely with unlabeled clomipramine, ensuring that any ion suppression or enhancement affects both species identically and yields accurate peak area ratio normalization [3].

LC-MS/MS method validation matrix effect compensation stable isotope internal standard design regulatory bioanalysis

Validated Human Plasma Method

Clomipramine-D3 (structurally equivalent to the deuterium-labeled component of the dual-labeled product) has been rigorously validated as an internal standard for clomipramine quantification in human plasma, with a validated linear range of 0.500–200.000 ng/mL for both clomipramine and its active metabolite N-desmethyl clomipramine [1][2]. The method utilized Clomipramine-d3 and N-desmethyl clomipramine-d3 as internal standards with MRM transitions of m/z 318.1→89.3 and m/z 304.2→75.2 respectively, and was successfully applied to bioavailability and bioequivalence studies of clomipramine tablets [1]. A separate validated method using clomipramine-D3 and N-desmethyl clomipramine-D3 reported mean recovery values of 62.1% for clomipramine and 63.2% for N-desmethyl clomipramine from human plasma using liquid-liquid extraction [3]. The 13C,d3 dual-labeled variant provides equivalent or superior analytical performance with the added advantage of dual isotopic differentiation.

bioequivalence study therapeutic drug monitoring human plasma quantification method validation

Clomipramine-Metabolite Interconversion Correction

Clomipramine undergoes significant interconversion with its active metabolite N-desmethyl clomipramine during sample processing and LC-MS/MS analysis, a phenomenon that can artificially inflate or deflate measured parent drug concentrations and compromise bioequivalence study conclusions [1]. Dubey and Fozdar (2018) demonstrated that stable labeled internal standards (clomipramine-D3 and N-desmethyl clomipramine-D3) are required to track and compensate for this interconversion during plasma extraction and processing [1]. Their validated method achieved mean recoveries of 62.1% for clomipramine and 63.2% for N-desmethyl clomipramine from human plasma, enabling accurate quantification despite the interconversion phenomenon [1]. The use of Clomipramine-13C,d3 hydrochloride provides an internal standard with +4 Da mass shift that permits simultaneous monitoring of parent-to-metabolite interconversion without isotopic cross-talk .

in-source interconversion N-desmethyl clomipramine bioequivalence study design metabolite tracking

Dual 13C+d3 Labeling Mass Separation

Stable isotope-labeled internal standards require a minimum mass shift of 3–4 Da from the unlabeled analyte to prevent isotopic cross-talk interference, where the natural abundance isotopic pattern of the analyte contributes signal to the IS MRM channel or vice versa [1]. Clomipramine-13C,d3 hydrochloride (molecular formula C18[13C]H21D3Cl2N2·HCl, molecular weight 355.32) provides a +4 Da mass increase relative to unlabeled clomipramine hydrochloride (C19H23ClN2·HCl, molecular weight 351.31) . This +4 Da shift exceeds the minimum 3–4 Da industry recommendation for robust cross-talk prevention [1]. In comparison, clomipramine-D3 (molecular weight 354.33) provides only a +3 Da shift, which may be insufficient for complete cross-talk mitigation in high-sensitivity assays where natural abundance 37Cl and 13C isotopes contribute detectable signal to the IS channel [1]. The dual-labeled configuration ensures unambiguous MRM selectivity without interference from the unlabeled analyte's isotopic envelope.

isotopic cross-talk prevention MRM selectivity SIL-IS design optimization LC-MS/MS quantitative accuracy

Certified Reference Material Grade

Clomipramine-13C,d3 hydrochloride is supplied as a fully characterized reference standard with detailed Certificate of Analysis (COA) documentation that meets ISO/IEC 17025 and regulatory submission requirements [1]. This product is suitable for quantitation of clomipramine levels in urine, serum, or plasma by LC-MS/MS or GC-MS for clinical toxicology, forensic analysis, isotope dilution methods, and pharmaceutical research applications [1]. Certified reference material (CRM) grade ensures traceability to SI units and compliance with FDA/EMA bioanalytical method validation guidelines, including ICH M10 [2]. In contrast, non-certified or research-grade internal standards may lack the full characterization and documentation required for regulatory submissions, introducing additional validation burden on the end-user laboratory [2]. The dual-labeled configuration (13C+d3) provides orthogonal isotopic differentiation that strengthens method specificity documentation for regulatory review.

clinical toxicology forensic analysis certified reference material ISO/IEC 17025 compliance

Deuterium-Enhanced Pharmacokinetic Profile

A 2024 study of deuterium-reinforced tricyclic antidepressants including clomipramine evaluated pharmacokinetic and pharmacodynamic profiles in male Wistar rats and Swiss albino mice using forced swim test (FST) and tail suspension test (TST) models [1]. The study concluded that deuterated TCAs demonstrate improved pharmacokinetic parameters compared with nondeuterated compounds, attributed to reduced N-dealkylation at metabolically active sites [1]. Site-selective deuteration of methyl groups was reported to enhance bioavailability and overall effectiveness [1]. While this study evaluated deuterium-only labeled compounds as active pharmaceutical ingredients rather than internal standards, the findings support the use of deuterated clomipramine derivatives in quantitative bioanalysis where tracking of parent compound distinct from metabolites is essential. The dual-labeled Clomipramine-13C,d3 hydrochloride provides both the deuterium labeling studied in this research plus 13C labeling for enhanced mass spectrometric differentiation.

deuterium-reinforced antidepressants pharmacokinetic studies metabolic stability in vivo quantification

Clomipramine-13C,d3 HCl Application Scenarios


Regulated Bioequivalence & Bioavailability Studies

In bioequivalence studies of clomipramine tablet formulations, the use of a stable isotope-labeled internal standard is mandated by regulatory guidelines to correct for matrix effects, extraction variability, and analyte-metabolite interconversion [1]. Clomipramine-13C,d3 hydrochloride provides a +4 Da mass shift sufficient to prevent isotopic cross-talk while maintaining exact chromatographic co-elution with unlabeled clomipramine [2]. Validated methods using clomipramine-D3 as internal standard have demonstrated linear ranges of 0.500–200.000 ng/mL in human plasma with acceptable accuracy and precision for regulatory submission [3]. The dual-labeled 13C,d3 variant provides equivalent or superior performance with enhanced MRM selectivity for laboratories preparing ANDA submissions or conducting comparative bioavailability trials [2].

Therapeutic Drug Monitoring in Clinical Labs

Clinical laboratories performing therapeutic drug monitoring of clomipramine require robust internal standards that can correct for matrix effects across diverse patient plasma samples with varying hematocrit, lipid content, and protein concentrations [1]. Clomipramine-13C,d3 hydrochloride, as a 13C-labeled SIL-IS, co-elutes exactly with clomipramine regardless of chromatographic conditions, ensuring consistent ion suppression compensation [2]. This is critical in clinical TDM where clomipramine exhibits large interindividual variability in clearance (up to 50% first-pass metabolism) and a narrow therapeutic window [3]. The certified reference material grade ensures traceability and compliance with CLIA/CAP requirements for clinical laboratory accreditation [4].

Pharmacokinetics & Drug Metabolism Studies

Preclinical and clinical pharmacokinetic studies of clomipramine require simultaneous quantification of parent drug and its active metabolite N-desmethyl clomipramine. The documented in-source interconversion between these species necessitates the use of matched stable isotope-labeled internal standards for each analyte to prevent artifactual concentration bias [1]. Clomipramine-13C,d3 hydrochloride enables accurate tracking of parent clomipramine while N-desmethyl clomipramine-D3 tracks the metabolite [1]. This dual-IS approach achieves mean recoveries of 62.1% and 63.2% respectively from human plasma and ensures that interconversion phenomena do not confound pharmacokinetic parameter estimation [1]. The dual labeling provides additional confidence in differentiating parent drug signal from metabolites in complex in vivo matrices [2].

Forensic Toxicology & Postmortem Analysis

Forensic toxicology laboratories analyzing clomipramine in postmortem specimens face significant matrix complexity due to hemolysis, putrefaction, and the presence of multiple co-administered drugs and metabolites. A 13C,d3-labeled internal standard provides unambiguous mass spectrometric differentiation and chromatographic co-elution, which is essential for confident identification and quantification in forensic contexts where legal defensibility is paramount [1]. The certified reference material grade with full COA documentation supports chain of custody and method validation requirements for forensic accreditation [2]. The product is suitable for quantitation in urine, serum, plasma, and alternative matrices encountered in forensic casework [2].

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